![molecular formula C22H24ClN3O2 B2425528 2-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol CAS No. 899727-59-4](/img/structure/B2425528.png)
2-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol
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Description
This compound, also known as 9-CHLORO-1’-METHYL-2-P-TOLYL-1,10B-DIHYDROSPIRO[BENZO[E]PYRAZOLO[1,5-C][1,3]OXAZINE-5,4’-PIPERIDINE], has a linear formula of C22H24ClN3O . It has a molecular weight of 381.909 . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The compound has a complex structure with a spiro configuration . The InChI string, which represents the structure of the compound, isInChI=1S/C21H22ClN3O2/c1-24-10-8-21(9-11-24)25-19(17-12-15(22)4-7-20(17)27-21)13-18(23-25)14-2-5-16(26)6-3-14/h2-7,12,19,26H,8-11,13H2,1H3
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 383.9 g/mol . It has a topological polar surface area of 48.3 Ų . The compound has one rotatable bond . The XLogP3-AA, which is a measure of the compound’s lipophilicity, is 4 .Scientific Research Applications
Antimicrobial, Anti-Inflammatory, and Antioxidant Activity
Research on spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines, which are structurally related to the chemical , has shown significant antimicrobial, anti-inflammatory, and antioxidant properties. These compounds have been found to exhibit high antimicrobial activity against S. aureus and possess anti-inflammatory effects superior to reference drugs like diclofenac, as well as high antioxidant activity (Mandzyuk et al., 2020).
Potential in Cancer Research
Spiropiperidines, another related class of compounds, have shown promise in cancer research. Novel spiropiperidines have been identified as highly potent and subtype-selective σ-receptor ligands, which are important in the study of potential treatments for various types of cancer (Maier & Wünsch, 2002).
Corrosion Inhibition
In the field of materials science, certain benzimidazole derivatives, which bear a structural resemblance to the compound , have been studied as corrosion inhibitors for steel in acidic environments. These compounds show high corrosion inhibition efficiency, suggesting potential industrial applications in protecting metals (Yadav et al., 2016).
Pharmacological Interactions
Further research into the pharmacological interactions of compounds structurally similar to 2-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol has led to insights into their binding properties at receptors like the CB1 cannabinoid receptor. These studies contribute to the understanding of molecular interactions and receptor dynamics in the human body (Shim et al., 2002).
Synthesis and Chemical Properties
The compound's synthesis and chemical properties, particularly in relation to its potential use in various fields like materials science and pharmacology, have been an area of interest. Studies have focused on the synthesis processes, reactivity, and stability of similar spiro-centered compounds (SiniN., Azechi, & Endo, 2015).
properties
IUPAC Name |
2-(9-chloro-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)-4-methylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O2/c1-14-3-5-20(27)16(11-14)18-13-19-17-12-15(23)4-6-21(17)28-22(26(19)24-18)7-9-25(2)10-8-22/h3-6,11-12,19,27H,7-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POGDTNJWGCRLGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC35CCN(CC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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